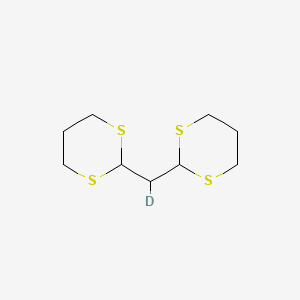
bis-(1,3-Dithian-2-yl)methane-d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(1,3-Dithian-2-yl)methane-d: is a compound with the molecular formula C₉H₁₅DS₄ and a molecular weight of 253.49 g/mol . It is a deuterated derivative of bis-(1,3-dithian-2-yl)methane, which is commonly used in organic synthesis as a building block and protecting group for carbonyl compounds . The compound is soluble in chloroform, dichloromethane, and ethyl acetate .
Métodos De Preparación
The synthesis of bis-(1,3-dithian-2-yl)methane-d typically involves the deuteration of bis-(1,3-dithian-2-yl)methane. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents . The reaction conditions often involve the use of a base to facilitate the deuteration process . Industrial production methods may involve large-scale deuteration processes to ensure the availability of the compound for research and commercial purposes .
Análisis De Reacciones Químicas
Bis-(1,3-dithian-2-yl)methane-d undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis-(1,3-dithian-2-yl)methane-d has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of bis-(1,3-dithian-2-yl)methane-d involves its ability to act as a protecting group for carbonyl compounds . The compound forms stable cyclic structures with carbonyl groups, preventing unwanted reactions during synthetic processes . The molecular targets and pathways involved include the formation of stable dithiane rings, which can be selectively deprotected under specific conditions .
Comparación Con Compuestos Similares
Bis-(1,3-dithian-2-yl)methane-d can be compared with other similar compounds, such as:
Bis-(1,3-dithian-2-yl)methane: The non-deuterated version of the compound, which has similar chemical properties but lacks the deuterium isotope.
1,3-Dithiane: A simpler compound that also forms stable cyclic structures with carbonyl groups.
1,3-Dithiolane: Another sulfur-containing heterocycle with similar protecting group properties.
The uniqueness of this compound lies in its deuterium isotope, which makes it particularly useful in metabolic research and other applications requiring stable isotope labeling .
Propiedades
Fórmula molecular |
C9H16S4 |
|---|---|
Peso molecular |
253.5 g/mol |
Nombre IUPAC |
2-[deuterio(1,3-dithian-2-yl)methyl]-1,3-dithiane |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i7D |
Clave InChI |
DCJKPLNHQJEQOL-WHRKIXHSSA-N |
SMILES isomérico |
[2H]C(C1SCCCS1)C2SCCCS2 |
SMILES canónico |
C1CSC(SC1)CC2SCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


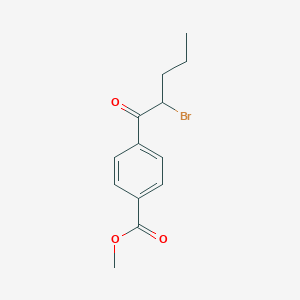
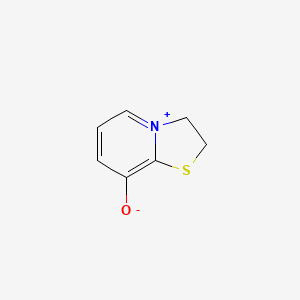
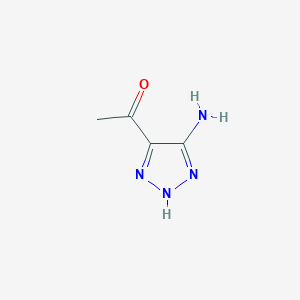
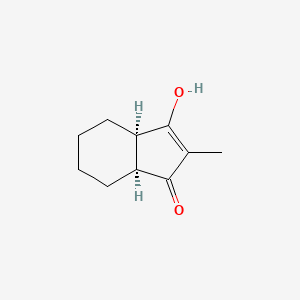

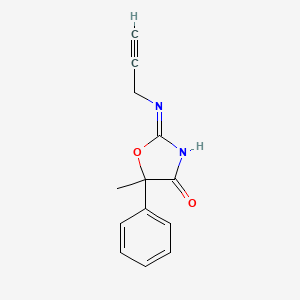
![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)
![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
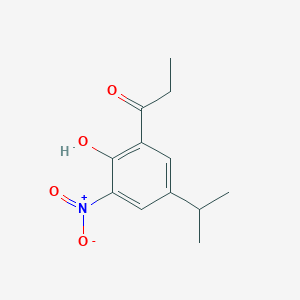
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
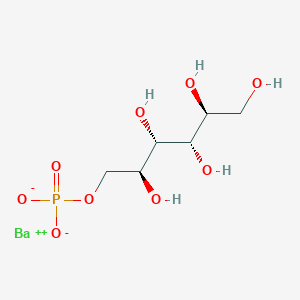
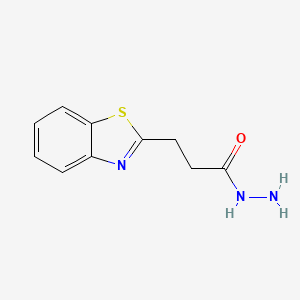

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
